![molecular formula C19H12ClF3N2O2 B2462295 N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797017-52-7](/img/structure/B2462295.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene and pyridine derivatives. The trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper or trifluoromethanesulfonic acid . The final step would likely involve the formation of the amide bond, which could be achieved through a reaction with a suitable carboxylic acid or acyl chloride derivative.Scientific Research Applications
Nonaqueous Capillary Electrophoresis
A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide. This method is notable for its simplicity, effectiveness, and affordability, making it promising for quality control in pharmaceutical applications.
KCNQ2/Q3 Potassium Channel Openers
Research by Amato et al. (2011) identified a series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, active in animal models of epilepsy and pain. This includes derivatives of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide, highlighting its potential in developing treatments for epilepsy and pain.
Histone Deacetylase Inhibition
Zhou et al. (2008) described the synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective small molecule histone deacetylase (HDAC) inhibitor (Zhou et al., 2008). It selectively inhibits HDACs 1-3 and 11 and shows significant antitumor activity, highlighting the application of related benzamide compounds in cancer therapy.
NF-kappaB and AP-1 Gene Expression Inhibition
Palanki et al. (2000) conducted structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, to improve its oral bioavailability (Palanki et al., 2000). This research signifies the importance of benzamide derivatives in modulating gene expression, which is crucial in various disease treatments.
Cobalt-Catalyzed Carbonylative Synthesis
Fu et al. (2019) developed a cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, including derivatives of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide (Fu et al., 2019). This method provides a pathway for synthesizing phthalimide derivatives, which are important in various chemical industries.
Metabolic Studies
Yue et al. (2011) investigated the metabolic fate and disposition of 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib) in rats and dogs (Yue et al., 2011). This research provides insights into the metabolic pathways of benzamide derivatives, which is essential for developing safe and effective drugs.
Iridium-Lewis Acid Bifunctional Catalyst
Yang et al. (2019) reported an iridium-catalyzed meta-selective C-H borylation of benzamides using a newly designed ligand (Yang et al., 2019). This research highlights the application of benzamide compounds in advanced catalysis, which is key in modern synthetic chemistry.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O2/c20-15-8-7-13(19(21,22)23)11-16(15)25-18(26)12-4-3-5-14(10-12)27-17-6-1-2-9-24-17/h1-11H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEAIVOAJUFNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide |
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